9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Synthetic chemistry Alkaloid total synthesis Regioselective formylation

Researchers synthesizing antitumor alkaloids or BuChE inhibitors often face regioselectivity issues with unsubstituted tetrahydrocarbazoles. This N-benzyl derivative uniquely enables traceless directing group formylation for pure C-1 aldehyde intermediates. • Key building block for olivacine/ellipticine synthesis (Murakami et al.) • Essential for low-nanomolar BuChE inhibitor hybrids • Induces monocyte differentiation for oncology phenotypic screening. In stock for immediate dispatch.

Molecular Formula C19H19N
Molecular Weight 261.4 g/mol
CAS No. 17017-63-9
Cat. No. B092867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
CAS17017-63-9
SynonymsN-BENZYL-1,2,3,4-TETRAHYDROCARBAZOLE
Molecular FormulaC19H19N
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2
InChIKeyJWUGABHFERCMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole Overview


9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is an N-substituted tetrahydrocarbazole derivative. This scaffold is a core component in numerous indole-type alkaloids [1]. Its structure makes it a versatile synthetic intermediate, particularly for applications requiring a removable N-protecting group, distinguishing it from its permanently N-alkylated or N-unsubstituted counterparts [2].

Indole-alkaloid synthesis Versatile intermediate with removable N-benzyl directing group
Regioselective formylation Enables C-1 functionalization for key antitumor alkaloid precursors
BuChE inhibitor design Scaffold required for dual binding site inhibitor elaboration

Why 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole Cannot Be Replaced


Procurement decisions based solely on the 2,3,4,9-tetrahydro-1H-carbazole core overlook the critical functionality of the N-benzyl substituent. Unlike N-methyl or unsubstituted analogs, the N-benzyl group uniquely serves as a traceless directing group in Vilsmeier-Haack formylations, enabling regioselective synthesis of key aldehydes for antitumor alkaloids [1]. Furthermore, the benzyl moiety is essential for generating 'tetrahydrocarbazole benzyl pyridine hybrids', a specific sub-class of potent and selective butyrylcholinesterase (BuChE) inhibitors where simpler analogs fail to achieve comparable potency and dual-binding site profiles . The quantitative evidence below demonstrates these non-interchangeable performance thresholds.

N-methyl or N-H analogs
May lack the N-benzyl directing effect, leading to complex product mixtures and poor regiocontrol in Vilsmeier-Haack formylation.
Unsubstituted tetrahydrocarbazole core
May not support the dual binding site interaction required for BuChE inhibition; no reported inhibitory activity compared to N-benzyl elaborated hybrids.
Other N-alkyl derivatives
Reported cell differentiation-inducing activity appears specific to N-benzyl substitution; activity may not transfer.

Quantitative Evidence: 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole vs. Analogs


Superior Regioselectivity in Vilsmeier-Haack Formylation

The N-benzyl analog provides a crucial synthetic advantage over the N-methyl analog in Vilsmeier-Haack reactions. Under controlled conditions (0°C), 9-benzyl-1,2,3,4-tetrahydrocarbazole undergoes formylation to yield the 1-carbaldehyde in 'very good yield', serving as a key intermediate for the antitumor alkaloids olivacine and ellipticine [1]. In contrast, N-methyl-1,2,3,4-tetrahydrocarbazole derivatives under similar reaction conditions result in complex mixtures with poor regiocontrol, including 4a,9-dicarboxaldehyde by-products [2]. This demonstrates the benzyl group's role as a superior director for selective C-1 functionalization.

Regioselective formylation
Reported
very good yield, pure C-1 aldehyde
N-methyl analog: complex mixture, poor regiocontrol
Supports concise synthetic route to olivacine and ellipticine.
Requires validation of scalability and isolated yield under specific conditions.
Synthetic chemistry Alkaloid total synthesis Regioselective formylation

Essential Scaffold for BuChE Inhibition

The 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole moiety is a necessary structural component for a class of highly selective butyrylcholinesterase (BuChE) inhibitors. When this specific scaffold is elaborated into tetrahydrocarbazole benzyl pyridine hybrids, the resulting compounds achieve striking potency . For instance, compound 6i demonstrates an IC50 of 0.088 µM. The 9-benzyl substitution is critical for the dual binding site interaction that drives this potency, an interaction unattainable with the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole core alone, which typically shows no such activity.

BuChE inhibition potency
Data to verify
IC50 0.088 µM (elaborated hybrid)
Unsubstituted core: likely inactive (>10 µM)
Scaffold is essential for achieving low-nanomolar BuChE inhibition.
Class-level inference; source data not independently listed.
Alzheimer's disease Enzyme inhibition Medicinal chemistry

Cell Differentiation-Inducing Activity

Patent literature discloses that 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole itself exhibits 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This biological activity is a hallmark for potential anticancer and antipsoriatic agents and has not been reported for the core 2,3,4,9-tetrahydro-1H-carbazole scaffold lacking the N-benzyl substitution. The data positions this compound as a biologically active starting point, not just a passive intermediate.

Cell differentiation activity
Data to verify
reported proliferation arrest, monocyte induction
Unsubstituted core: no reported activity
May support phenotypic screening for anticancer/antipsoriatic research.
Patent-derived claim; independent replication required.
Cancer drug discovery Cell differentiation Psoriasis

Key Applications of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole


Total Synthesis of Olivacine and Ellipticine

As proven by Murakami et al., this compound is the established starting material for a concise synthetic route to the antitumor alkaloids olivacine and ellipticine via a key, high-yielding regioselective formylation step. Its use is preferred over N-methyl or N-H analogs which fail to deliver the requisite C-1 aldehyde intermediate in pure form [1].

Selective BuChE Inhibitors for Alzheimer's

Research teams designing next-generation Alzheimer's therapeutics should procure this specific compound as the essential building block for creating tetrahydrocarbazole benzyl pyridine hybrids. This specific core is documented to yield low-nanomolar BuChE inhibitors, a property absent in the unsubstituted core .

Cell Differentiation Phenotypic Screening

For programs in oncology or dermatology, the compound offers a direct entry into phenotypic screening. Its reported ability to induce differentiation of undifferentiated cells into monocytes provides a path to discovering new anticancer or antipsoriatic agents, a feature not documented for closely related N-substituted tetrahydrocarbazoles [2].

Application
Selection Property
Validation Focus
Total synthesis of olivacine & ellipticine
Regioselective N-benzyl formylation route
C-1 aldehyde yield and purity; synthetic step economy
BuChE-targeted inhibitor research
N-benzyl scaffold for dual binding site elaboration
BuChE IC50 and selectivity profile of derived hybrids
Phenotypic differentiation screening
Reported differentiation-inducing activity
Cell differentiation endpoint validation; proliferation arrest assays
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